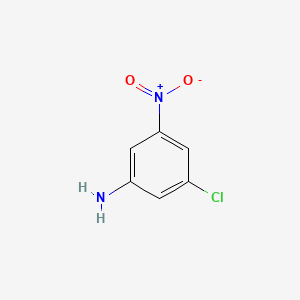

3-Chloro-5-nitroaniline

描述

Significance of Aromatic Amines in Advanced Organic Synthesis

Aromatic amines, or arylamines, are fundamental building blocks in organic chemistry. numberanalytics.com They consist of an amino group (-NH2) attached to an aromatic ring and serve as precursors for a vast range of complex molecules. numberanalytics.comncert.nic.in Their versatility is rooted in the reactivity of both the amino group and the aromatic ring. The amino group is nucleophilic and basic, although generally less basic than in aliphatic amines due to the delocalization of the nitrogen's lone pair of electrons into the aromatic system. numberanalytics.com

In advanced organic synthesis, aromatic amines are crucial intermediates for producing pharmaceuticals, agrochemicals, polymers, and dyes. numberanalytics.comncert.nic.innumberanalytics.com The amino group is a strong activating group in electrophilic aromatic substitution reactions, directing incoming electrophiles to the ortho and para positions. numberanalytics.com Aromatic amines can also undergo a variety of other transformations, including diazotization to form diazonium salts, which are highly versatile intermediates for introducing a wide range of functional groups. numberanalytics.com They are also key components in coupling reactions and in the synthesis of heterocyclic compounds. numberanalytics.comnih.gov The ability to easily modify their structure makes them indispensable in the development of new drugs and materials. nih.govmdpi.com

Contextualization of 3-Chloro-5-nitroaniline within Substituted Nitroaromatic Systems

Substituted nitroaromatic compounds are organic molecules featuring an aromatic ring bonded to a nitro group (-NO2) and at least one other substituent. nih.gov The nitro group is a powerful electron-withdrawing group due to both inductive and resonance effects, which significantly influences the chemical properties of the molecule. scielo.br This electron-withdrawing nature makes the aromatic ring electron-deficient and thus susceptible to nucleophilic aromatic substitution, a key reaction for this class of compounds. scielo.br Nitroaromatics are widely used as intermediates in the synthesis of pharmaceuticals, dyes, and agrochemicals. nih.govnih.gov

This compound fits squarely within this class as a disubstituted nitroaniline. Its structure features a benzene (B151609) ring with a chlorine atom and a nitro group at the meta positions relative to each other, and an amino group. The simultaneous presence of the electron-donating amino group and the electron-withdrawing nitro and chloro groups creates a unique electronic environment on the aromatic ring. This substitution pattern governs its reactivity, making it a valuable and specific building block in multi-step syntheses. aaronchem.comlookchem.com It serves as a precursor for more complex molecules where this specific arrangement of functional groups is required. aaronchem.comlookchem.com

Scope and Research Imperatives for this compound Studies

This compound is primarily utilized as a key intermediate and building block in the chemical industry. aaronchem.comlookchem.com Its molecular structure makes it a versatile precursor for the synthesis of a variety of products, including pharmaceuticals (such as anti-tuberculosis drugs and fungicides), dyes and pigments, and agrochemicals like pesticides and herbicides. aaronchem.comlookchem.com The compound's value lies in its ability to undergo various chemical transformations, allowing for the introduction of additional functional groups and the construction of complex organic molecules. aaronchem.com

Current research imperatives for this compound focus on its application as a starting material for novel compounds with specific chemical or biological properties. lookchem.com Research efforts include the development of more efficient synthetic routes using this intermediate and exploring its potential in creating new bioactive molecules and functional materials. lookchem.comresearchgate.net For example, it can be used in the synthesis of disazo disperse dyes for polymer fibers. orientjchem.org One documented synthesis pathway involves the partial reduction of 1-chloro-3,5-dinitrobenzene (B1328920). chemicalbook.com The continued study of its reactivity and applications is essential for advancing various fields that rely on specialized organic compounds.

Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | This compound | nih.gov |

| CAS Number | 5344-44-5 | nih.gov |

| Molecular Formula | C6H5ClN2O2 | aaronchem.comnih.gov |

| Molecular Weight | 172.57 g/mol | nih.govcymitquimica.com |

| Appearance | Pale yellow crystalline solid / Orange powder | lookchem.comchemicalbook.com |

| Boiling Point | 332.7°C at 760 mmHg | lookchem.com |

| Flash Point | 155°C | lookchem.com |

| Density | 1.494 g/cm³ | lookchem.com |

| SMILES | C1=C(C=C(C=C1N+[O-])Cl)N | nih.gov |

| InChI Key | RXAFMJXGEACRGX-UHFFFAOYSA-N | nih.govambeed.com |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

3-chloro-5-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClN2O2/c7-4-1-5(8)3-6(2-4)9(10)11/h1-3H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXAFMJXGEACRGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1[N+](=O)[O-])Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00277199 | |

| Record name | 3-chloro-5-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00277199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5344-44-5 | |

| Record name | 5344-44-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1117 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-chloro-5-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00277199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways of 3 Chloro 5 Nitroaniline

Established Synthetic Routes for 3-Chloro-5-nitroaniline

Synthesis from 1-chloro-3,5-dinitrobenzene (B1328920)

A primary and well-documented method for the synthesis of this compound involves the selective reduction of one nitro group of 1-chloro-3,5-dinitrobenzene. chemicalbook.comambeed.com This precursor, a dinitro-substituted chlorobenzene (B131634), serves as a readily available starting material. smolecule.comnih.govchemscene.com

The reduction is commonly achieved using ammonium (B1175870) sulfide (B99878) or sodium sulfide in an aqueous or alcoholic medium. chemicalbook.comstackexchange.com For instance, refluxing 1-chloro-3,5-dinitrobenzene with diammonium sulfide in a mixture of ethanol (B145695) and water for one hour can yield this compound. chemicalbook.comambeed.com Following the reaction, the product can be isolated by filtration after the addition of water and purified by methods such as flash chromatography. chemicalbook.com Yields for this method have been reported to be as high as 84%. chemicalbook.comambeed.com

The reaction conditions can be varied to optimize the yield. One procedure involves dissolving 1-chloro-3,5-dinitrobenzene in ethanol and adding a 20% aqueous solution of ammonium sulfide, followed by heating at 80°C for one hour. ambeed.com After cooling, the product is extracted with an organic solvent like ethyl acetate (B1210297), dried, and purified, resulting in a yield of around 53%. ambeed.com

The selective reduction hinges on the Zinin reduction mechanism, where the sulfide or polysulfide ions act as the reducing agent, preferentially attacking one of the two nitro groups. stackexchange.com

Reaction Summary Table:

| Starting Material | Reagents | Solvent(s) | Conditions | Yield |

| 1-chloro-3,5-dinitrobenzene | Diammonium sulfide | Ethanol, Water | Reflux, 1 hour | 84% chemicalbook.comambeed.com |

| 1-chloro-3,5-dinitrobenzene | Diammonium sulfide | Ethanol, Water | 80°C, 1 hour | 53% ambeed.com |

Reduction of Nitro Groups in Related Precursors

The synthesis of this compound can also be achieved through the selective reduction of other polynitro aromatic compounds. The Zinin reduction, discovered by Nikolay Zinin in 1842, is a classic method for the selective reduction of one nitro group in a polynitroaromatic compound using alkali metal sulfides. stackexchange.com

While the direct precursor is 1-chloro-3,5-dinitrobenzene, the principle of selective reduction can be applied to other related structures where one of two or more nitro groups is reduced to an amino group. The selectivity of the reduction can be influenced by the steric and electronic environment of the nitro groups. stackexchange.com For instance, in dinitroanilines, the nitro group ortho to the amino group is preferentially reduced. stackexchange.com

In the context of producing chloro-nitroanilines, a related synthesis involves the reduction of dinitrotoluene derivatives. For example, 3-chloro-5-nitrotoluene (B98224) can be reduced using agents like tin chloride or Raney nickel to produce 3-chloro-5-methylaniline. google.comgoogle.com While this does not directly yield this compound, it demonstrates the utility of nitro group reduction in the synthesis of substituted anilines.

More advanced methods for selective nitro reduction utilize nanocatalysts. For example, gold-silver (Au-Ag) bimetallic nanocomposites have shown high selectivity in the reduction of 1,3-dinitrobenzene (B52904) to 3-nitroaniline (B104315). researchgate.net The shape and composition of these nanoparticles can influence the product distribution, with Au nanorod core-Ag shell structures favoring the formation of 3-nitroaniline. researchgate.net

Derivatization from Substituted Anilines

Another synthetic approach involves the modification of already substituted anilines. This can include nitration, chlorination, or deamination steps, depending on the starting material.

For instance, a multi-step process can start from 3-chloroaniline. This compound can be acylated, followed by nitration to introduce a nitro group. chemicalbook.com Subsequent hydrolysis can then yield a chloro-nitroaniline. chemicalbook.com A specific example is the synthesis of 5-chloro-2-nitroaniline (B48662) from 3-chloroaniline, which involves acylation with formic acid, nitration with a mixture of nitric acid and acetic anhydride, and finally hydrolysis with sodium hydroxide. chemicalbook.com

A different strategy starts with 2-methyl-4-nitroaniline, which can be chlorinated using an agent like t-butyl hypochlorite. google.com The resulting 2-chloro-4-nitro-6-methylaniline can then undergo deamination to remove the methyl group and yield a chloro-nitroaniline derivative. google.comgoogle.com

The preparation of 3,5-dichloroaniline, a related compound, has been achieved by the catalytic dehalogenation of more highly chlorinated anilines. justia.com This suggests that selective dehalogenation could potentially be a route to this compound from a precursor like 3,5-dichloro-nitrobenzene, although this specific transformation is not explicitly detailed in the provided context.

Advanced Synthetic Techniques and Optimization

Green Chemistry Approaches in this compound Synthesis

In recent years, there has been a significant shift towards the development of more environmentally benign synthetic methods in the chemical industry, a concept known as green chemistry. rsc.orgcolab.ws This paradigm focuses on reducing waste, using less hazardous substances, and improving energy efficiency.

In the context of nitroaniline synthesis, green approaches aim to replace traditional reagents like mixed nitric and sulfuric acids for nitration, which generate significant acidic waste. google.com One such alternative is the use of nitrogen dioxide as a nitrating agent, which can reduce the production of spent acid. google.com

Another area of focus is the use of safer solvents and the reduction of solvent volume. mdpi.com Catalytic methods, particularly those using heterogeneous catalysts that can be easily recovered and reused, are also a cornerstone of green chemistry. While not specifically detailed for this compound, the development of catalyst-free reactions or the use of water as a solvent are general strategies being explored for the synthesis of related compounds.

The optimization of reaction conditions to improve yield and reduce reaction times also contributes to a greener process by conserving energy and resources. rsc.org

Microwave-Assisted Synthesis for Enhanced Yields

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry to accelerate reactions and improve yields. mdpi.comanton-paar.com This technique utilizes microwave irradiation to directly and efficiently heat the reaction mixture, often leading to dramatically reduced reaction times compared to conventional heating methods. anton-paar.comnih.gov

For example, a reaction that might take several hours under reflux conditions can often be completed in a matter of minutes in a microwave reactor. mdpi.comanton-paar.com This is due to the efficient energy transfer through dielectric heating, which works on polar molecules and ions in the reaction mixture. anton-paar.com

While specific protocols for the microwave-assisted synthesis of this compound are not extensively detailed in the provided search results, the synthesis of related compounds has been successfully demonstrated. For instance, N-substituted 5-nitroanthranilic acid derivatives have been synthesized via a microwave-assisted, solvent-free, and catalyst-free amination of 5-nitro-2-chlorobenzoic acid, with high yields achieved in 5-30 minutes. nih.gov This suggests that a similar approach could be viable for the synthesis of this compound, potentially by reacting 1-chloro-3,5-dinitrobenzene with an ammonia (B1221849) source under microwave irradiation.

The use of microwave assistance can also be beneficial in optimization studies, allowing for rapid screening of reaction conditions to identify the optimal parameters for yield and purity. acs.org

Ultrasound-Assisted Synthesis for Reaction Efficiency

Ultrasound-assisted organic synthesis has emerged as a promising green chemistry technique to enhance reaction rates and yields. This method utilizes the phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—to create localized hot spots with extreme temperatures and pressures. These conditions can significantly accelerate chemical reactions. nih.gov

While specific studies on the ultrasound-assisted synthesis of this compound are not extensively detailed in the provided results, the general principles of this methodology are well-established for various organic transformations, including those relevant to the synthesis of similar compounds. For instance, ultrasound has been successfully employed in the synthesis of dihydropyrano[2,3-c]pyrazole derivatives and dihydroquinolines, demonstrating a significant reduction in reaction times and an increase in yields compared to conventional methods. nih.gov In the synthesis of dihydroquinolines, using water as a solvent under ultrasonic irradiation (40 kHz) at 60°C resulted in high yields of 90–97%. nih.gov

The application of ultrasound can be particularly beneficial for reactions such as the reduction of nitro compounds and condensation reactions. Research on the synthesis of Schiff bases and their metal complexes has shown that ultrasonic irradiation dramatically reduces reaction times and improves yields compared to traditional reflux conditions. ijcce.ac.ir Similarly, gold nanoparticles synthesized via ultrasound have proven to be efficient catalysts for the reduction of various aromatic nitro compounds at room temperature. researchgate.net The reduction of p-nitroaniline, a compound structurally related to this compound, is notably faster than that of p-nitrophenol, which is attributed to the greater electron-donating tendency of the amino group. researchgate.net

| Reaction | Catalyst/Conditions | Reaction Time (Ultrasonic) | Yield (Ultrasonic) | Reaction Time (Conventional) | Yield (Conventional) | Reference |

| Dihydroquinolines Synthesis | Catalyst-free, Water | 1 h | 96% | 4 h | 80% | nih.gov |

| Schiff Base Synthesis | Metal salts | Significantly reduced | High | Reflux conditions | Lower | ijcce.ac.ir |

| (E)-1,2,3-triphenylprop-2-en-1-ones | Na2HPO4 | Not specified | >85% | Not specified | Not specified | researchgate.net |

Reaction Mechanism Elucidation during this compound Formation

The formation of this compound involves several fundamental reaction mechanisms, including nitration, reduction of nitro groups, and nucleophilic aromatic substitution.

Mechanistic Investigations of Nitration Reactions

The nitration of aromatic compounds is a cornerstone of electrophilic aromatic substitution. The mechanism generally involves the generation of the nitronium ion (NO₂⁺) from a mixture of concentrated nitric acid and sulfuric acid. doubtnut.com The nitronium ion then acts as the electrophile, attacking the benzene (B151609) ring.

The regioselectivity of nitration is governed by the directing effects of the substituents already present on the aromatic ring. For the synthesis of a precursor to this compound, such as 3-chloro-nitrobenzene, the nitration of chlorobenzene would be a key step. The chlorine atom is an ortho-, para-director, meaning it directs incoming electrophiles to the positions ortho and para to it. However, to obtain the meta-substituted product, a different synthetic strategy is required, such as the chlorination of nitrobenzene (B124822). doubtnut.com The nitro group is a strong deactivating group and a meta-director. Therefore, the chlorination of nitrobenzene will yield 3-chloro-nitrobenzene. doubtnut.com

Recent theoretical and gas-phase studies have proposed a more complex model for electrophilic aromatic nitration, suggesting a continuum between a single-electron transfer (SET) mechanism and the traditional polar (Ingold-Hughes) mechanism. researchgate.net The prevailing pathway is influenced by the aromatic compound's ability to transfer an electron to the nitronium ion. researchgate.net

Reduction Pathways of Nitro Groups

The reduction of the nitro group to an amine is a critical step in the synthesis of this compound from a dinitro precursor. chemicalbook.com This transformation can be achieved through various reducing agents and catalytic systems.

The classical Haber mechanism describes two potential pathways for nitro group reduction. The "direct" route involves the sequential reduction of the nitro group to a nitroso derivative, then to a hydroxylamine (B1172632), and finally to the amine. unimi.it The "condensation" route involves the reaction between the nitroso and hydroxylamine intermediates to form an azoxy compound, which is further reduced to an azo, then a hydrazo, and ultimately the aniline (B41778). unimi.it

Commonly used methods for this reduction include:

Catalytic Hydrogenation: Using catalysts like palladium on carbon (Pd/C) or Raney nickel with hydrogen gas. google.com

Metal/Acid Systems: Such as iron powder in the presence of hydrochloric acid.

Sulfide Reduction: Ammonium sulfide or sodium sulfide can be used for the selective reduction of one nitro group in a dinitro compound. chemicalbook.com For example, 1-chloro-3,5-dinitrobenzene can be refluxed with ammonium sulfide in ethanol and water to yield this compound with a reported yield of 84%. chemicalbook.com

Enzymatic reductions have also been studied. For instance, the enzyme 3-nitrophenol (B1666305) nitroreductase from Ralstonia eutropha JMP134 can chemoselectively reduce aromatic nitro groups to hydroxylamino groups. nih.gov

| Reduction Method | Reagents | Intermediate Species | Final Product | Reference |

| Direct Pathway | H₂, Catalyst (e.g., Pd/C) | Nitroso, Hydroxylamine | Amine | unimi.itorientjchem.org |

| Condensation Pathway | H₂, Catalyst | Nitroso, Hydroxylamine, Azoxy, Azo, Hydrazo | Amine | unimi.it |

| Sulfide Reduction | (NH₄)₂S, H₂O, Ethanol | Not specified | Amine | chemicalbook.com |

| Enzymatic Reduction | 3-nitrophenol nitroreductase, NADPH | Hydroxylamine | Hydroxylamine | nih.gov |

Nucleophilic Aromatic Substitution in Halogenated Nitrobenzenes

Nucleophilic aromatic substitution (SNAAr) is a key reaction class for halogenated nitrobenzenes. The presence of strongly electron-withdrawing groups, such as the nitro group, is crucial for this reaction to occur. pressbooks.pub These groups must be positioned ortho or para to the halogen to effectively stabilize the negatively charged intermediate, known as a Meisenheimer complex, through resonance. pressbooks.pub

In the context of this compound, the chlorine atom is meta to the nitro group. While ortho and para substitution is more common and facile, meta substitution can also occur, though typically under more forcing conditions. The general mechanism involves the addition of a nucleophile to the carbon atom bearing the halogen, forming a carbanionic intermediate. The leaving group (halide) is then eliminated in a subsequent step, restoring the aromaticity of the ring. pressbooks.pub

Chemical Reactivity and Derivatization Strategies of 3 Chloro 5 Nitroaniline

Reactivity of the Amino Functionality

The amino group in 3-chloro-5-nitroaniline is a key site for a variety of chemical transformations, allowing for the synthesis of a diverse range of derivatives. Its reactivity is influenced by the electronic effects of the chloro and nitro substituents on the aromatic ring.

Acylation Reactions and Amide Formation

The amino group of this compound readily undergoes acylation reactions with acylating agents such as acyl chlorides or acid anhydrides to form the corresponding amides. This reaction involves the nucleophilic attack of the nitrogen atom of the amino group on the carbonyl carbon of the acylating agent. khanacademy.org The presence of electron-withdrawing groups like the nitro and chloro groups can decrease the nucleophilicity of the amine, potentially requiring more forcing reaction conditions compared to aniline (B41778).

A general representation of the acylation reaction is as follows:

This compound + Acylating Agent → N-(3-chloro-5-nitrophenyl)amide

These amide derivatives are often important intermediates in the synthesis of more complex molecules, including pharmaceuticals and dyes. The formation of the amide bond can also serve as a protective strategy for the amino group during subsequent reactions.

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| This compound | Acetyl chloride | N-(3-chloro-5-nitrophenyl)acetamide | Acylation |

| This compound | Benzoyl chloride | N-(3-chloro-5-nitrophenyl)benzamide | Acylation |

| This compound | Acetic anhydride | N-(3-chloro-5-nitrophenyl)acetamide | Acylation |

Diazotization and Coupling Reactions

Primary aromatic amines like this compound can be converted into diazonium salts through a process called diazotization. learncbse.inbyjus.com This reaction is typically carried out by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl), at low temperatures (0-5 °C). learncbse.inbyjus.com

The resulting diazonium salt, 3-chloro-5-nitrophenyldiazonium chloride, is a versatile intermediate. Diazonium salts are highly reactive and can undergo a variety of subsequent reactions, most notably coupling reactions with electron-rich aromatic compounds such as phenols and anilines to form brightly colored azo compounds. learncbse.inslideshare.net This reaction is an electrophilic aromatic substitution, where the diazonium ion acts as the electrophile. slideshare.net

The general scheme for diazotization and a subsequent coupling reaction is:

Diazotization: this compound + NaNO₂ + 2HCl → 3-Chloro-5-nitrophenyldiazonium chloride + NaCl + 2H₂O

Coupling: 3-Chloro-5-nitrophenyldiazonium chloride + Coupling Agent (e.g., Phenol) → Azo Dye

These azo dyes have significant commercial importance and are widely used as colorants.

Condensation Reactions, including Schiff Base Synthesis

The amino group of this compound can participate in condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form imines, commonly known as Schiff bases. asianpubs.orgjetir.orgisca.in This reaction typically involves refluxing the amine and the carbonyl compound in an alcoholic solvent, sometimes with the addition of an acid or base catalyst. jetir.orgresearchgate.netjournalijar.com

The formation of a Schiff base from this compound and an aromatic aldehyde can be represented as:

This compound + Aromatic Aldehyde → Schiff Base + H₂O

Schiff bases are a class of compounds with a wide range of applications, including in the synthesis of pharmaceuticals, as ligands in coordination chemistry, and as intermediates in various organic reactions. asianpubs.orgjetir.orgisca.in The synthesis of Schiff bases from m-nitroaniline (a closely related compound) and various aromatic aldehydes has been reported with good yields. researchgate.netjournalijar.com

| Amine | Aldehyde | Product Type |

| This compound | Benzaldehyde | Schiff Base |

| This compound | Salicylaldehyde | Schiff Base |

| This compound | 4-Chlorobenzaldehyde | Schiff Base |

Reactivity of the Nitro Group

The nitro group is a key functional group in this compound, significantly influencing the molecule's reactivity and providing a handle for further chemical modifications.

Selective Reduction to Amine Derivatives

The nitro group of this compound can be selectively reduced to an amino group, yielding 3-chloro-5-aminoaniline (3-amino-5-chloroaniline). This transformation is a crucial step in the synthesis of various diamine-based compounds. A variety of reducing agents can be employed for this purpose, with the choice of reagent often depending on the presence of other functional groups in the molecule.

Common methods for the reduction of aromatic nitro groups include:

Catalytic Hydrogenation: This method involves the use of hydrogen gas (H₂) in the presence of a metal catalyst such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel. wikipedia.orgcommonorganicchemistry.com Catalytic hydrogenation is often a clean and efficient method.

Metal-Acid Systems: Reagents like tin (Sn) or iron (Fe) in the presence of a strong acid like hydrochloric acid (HCl) are classic and effective methods for nitro group reduction. commonorganicchemistry.com

Tin(II) Chloride (SnCl₂): This reagent provides a milder method for the reduction of nitro groups and is often used when other reducible functional groups are present. commonorganicchemistry.comstackexchange.com

Sodium Hydrosulfite (Na₂S₂O₄): This can be a useful reagent for the selective reduction of nitro groups.

The selective reduction of one nitro group in dinitroarenes to the corresponding nitroaniline is also a well-established transformation. organic-chemistry.org

| Starting Material | Reducing Agent | Product |

| This compound | H₂/Pd/C | 3-Chloro-5-aminoaniline |

| This compound | Fe/HCl | 3-Chloro-5-aminoaniline |

| This compound | SnCl₂ | 3-Chloro-5-aminoaniline |

Role in Electron-Withdrawing Effects on Aromatic Ring

The nitro group is a powerful electron-withdrawing group, exerting its effect through both the inductive effect (-I) and the resonance effect (-M). quora.comquora.comresearchgate.netnih.govresearchgate.net This strong electron-withdrawing nature has a profound impact on the reactivity of the aromatic ring in this compound.

The presence of the nitro group deactivates the benzene (B151609) ring towards electrophilic aromatic substitution reactions. quora.comquora.com This is because it reduces the electron density of the ring, making it less susceptible to attack by electrophiles. The deactivating effect is most pronounced at the ortho and para positions relative to the nitro group due to the resonance effect, which withdraws electron density specifically from these positions. quora.comquora.com

In this compound, both the nitro group and the chloro atom are deactivating groups. The directing effects of the substituents on the aromatic ring would influence the position of any further electrophilic substitution. The amino group, being an activating group, would direct incoming electrophiles to the ortho and para positions relative to it. However, the strong deactivating effects of the nitro and chloro groups would generally make further electrophilic substitution on this ring challenging.

Conversely, the electron-withdrawing nature of the nitro group can activate the aromatic ring towards nucleophilic aromatic substitution, particularly at the positions ortho and para to it.

Reactivity of the Chlorine Substituent

The chlorine atom on the this compound ring is a key site for functionalization, enabling the introduction of new carbon-carbon and carbon-heteroatom bonds. Its reactivity is influenced by the electronic environment of the aromatic ring.

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for modifying aryl halides. In this type of reaction, a nucleophile displaces a leaving group, such as a halide, on an aromatic ring. The success of SNAr reactions is highly dependent on the electronic properties of the aromatic ring; the presence of strong electron-withdrawing groups is crucial for activating the ring towards nucleophilic attack. fishersci.senih.gov These activating groups stabilize the negatively charged intermediate, known as the Meisenheimer complex, which is formed during the reaction. libretexts.orgyoutube.com

For a nucleophilic aromatic substitution to occur readily, the electron-withdrawing group is most effective when positioned ortho or para to the leaving group. libretexts.orgyoutube.com In the case of this compound, the powerful electron-withdrawing nitro group is situated meta to the chlorine atom. This meta-positioning provides less activation compared to an ortho or para arrangement because the stabilizing resonance effect of the nitro group on the intermediate is not as direct. libretexts.org Consequently, forcing conditions, such as high temperatures or the use of highly reactive nucleophiles, may be necessary to achieve substitution at the chlorine position.

Common nucleophiles used in SNAr reactions include alkoxides, amines, and thiols. The general mechanism involves the attack of the nucleophile on the carbon atom bearing the leaving group, followed by the departure of the halide ion to restore the aromaticity of the ring. nih.gov

Palladium-catalyzed cross-coupling reactions have become indispensable tools in synthetic organic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds. nih.govacs.org These reactions offer a versatile and efficient way to functionalize aryl halides like this compound.

Suzuki Coupling:

The Suzuki reaction, or Suzuki-Miyaura coupling, is a widely used method for forming carbon-carbon bonds by coupling an organohalide with an organoboron compound, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org This reaction is valued for its mild conditions, tolerance of a wide range of functional groups, and the low toxicity of the boron-containing reagents. organic-chemistry.org

The catalytic cycle of the Suzuki reaction generally involves three main steps:

Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide (this compound) to form a palladium(II) intermediate. libretexts.org

Transmetalation: The organic group from the organoboron reagent is transferred to the palladium(II) complex. This step is typically facilitated by a base. wikipedia.orglibretexts.org

Reductive Elimination: The two organic groups on the palladium complex couple, forming the new carbon-carbon bond and regenerating the palladium(0) catalyst. libretexts.org

For this compound, a Suzuki coupling could be employed to introduce various aryl or vinyl substituents at the position of the chlorine atom, leading to the synthesis of substituted biphenyls or styrenes.

Heck Reaction:

The Mizoroki-Heck reaction, commonly known as the Heck reaction, involves the coupling of an unsaturated halide with an alkene to form a substituted alkene, using a palladium catalyst and a base. wikipedia.orgrsc.org This reaction is a powerful method for creating carbon-carbon bonds and is particularly useful for the vinylation of aryl halides. organic-chemistry.org

The mechanism of the Heck reaction typically proceeds through a series of steps involving a palladium(0)/palladium(II) catalytic cycle. wikipedia.org The aryl halide undergoes oxidative addition to the palladium(0) catalyst, followed by insertion of the alkene into the palladium-carbon bond. A subsequent β-hydride elimination step releases the final substituted alkene product and a palladium-hydride species, which is then converted back to the active palladium(0) catalyst in the presence of a base.

By applying the Heck reaction to this compound, it is possible to introduce various alkenyl groups, thereby synthesizing derivatives with extended conjugation.

| Palladium-Catalyzed Coupling Reaction | Coupling Partner | Resulting Bond | Typical Product Class |

| Suzuki Coupling | Boronic acid or ester | C-C | Biphenyls, Styrenes |

| Heck Reaction | Alkene | C-C | Substituted Alkenes |

Synthesis of Complex Organic Molecules utilizing this compound as a Scaffold

The combination of reactive sites on this compound makes it a valuable starting material for building more elaborate molecular architectures, including various heterocyclic systems and dyes.

The amino group of this compound is a key functional group for the construction of nitrogen-containing heterocycles. Through condensation and cyclization reactions, this aniline derivative can be incorporated into a variety of important heterocyclic scaffolds.

Quinoxalines: Quinoxalines are bicyclic heterocycles composed of a benzene ring fused to a pyrazine (B50134) ring. researchgate.net They are often synthesized by the condensation of an aromatic ortho-diamine with a 1,2-dicarbonyl compound. nih.govsapub.org To utilize this compound for quinoxaline (B1680401) synthesis, the nitro group would first need to be reduced to an amino group, forming 3-chloro-1,5-diaminobenzene. This resulting ortho-diamine could then be reacted with various α-dicarbonyl compounds, such as glyoxal (B1671930) or benzil, to yield substituted quinoxalines. sapub.org The reaction conditions can vary, with some methods employing catalysts to improve efficiency. rsc.orgnih.gov

Triazoles: Triazoles are five-membered heterocyclic rings containing three nitrogen atoms. nih.gov The synthesis of 1,2,4-triazoles can be achieved through various routes. One common method involves the reaction of an amine with other reagents to build the triazole ring. For instance, the amino group of this compound could be derivatized and then cyclized to form a triazole ring. Another approach could involve the diazotization of the amino group, followed by reaction with a suitable nitrogen-containing compound to facilitate cyclization. The synthesis of 3-nitro-5-chloro-1,2,4-triazole has been reported, indicating the feasibility of incorporating the chloro-nitro-aromatic motif into a triazole structure. researchgate.net

Benzimidazolones: Benzimidazolones are bicyclic structures containing a benzene ring fused to an imidazolone (B8795221) ring. organic-chemistry.org One synthetic route to benzimidazolones involves the intramolecular cyclization of N-(2-haloaryl)ureas, which can be catalyzed by palladium. organic-chemistry.org To apply this to this compound, the amino group would first be converted to a urea (B33335) derivative. Subsequent intramolecular N-arylation, where the urea nitrogen displaces the chlorine atom on the same molecule, would lead to the formation of the benzimidazolone ring system. Another approach involves the reaction of ortho-phenylenediamines with phosgene (B1210022) or its equivalents. google.com Similar to quinoxaline synthesis, this would require the initial reduction of the nitro group on this compound.

| Heterocycle | Key Synthetic Strategy | Required Modification of this compound |

| Quinoxaline | Condensation with 1,2-dicarbonyl compound | Reduction of nitro group to form an ortho-diamine |

| Triazole | Cyclization of derivatized aniline | Derivatization of the amino group and cyclization |

| Benzimidazolone | Intramolecular cyclization of a urea derivative | Conversion of amino group to urea, followed by cyclization |

Azo dyes represent the largest class of synthetic colorants and are characterized by the presence of one or more azo groups (-N=N-). orientjchem.org The synthesis of azo dyes is a well-established process that typically involves two main steps: diazotization and azo coupling. unb.caijirset.com

Diazotization: An aromatic primary amine, such as this compound, is treated with a source of nitrous acid (usually generated in situ from sodium nitrite and a strong acid like hydrochloric acid) at low temperatures (0-5 °C). unb.caijirset.com This converts the amino group into a highly reactive diazonium salt.

Azo Coupling: The resulting diazonium salt, which is an electrophile, is then reacted with a coupling component. nih.gov The coupling component is typically an electron-rich aromatic compound, such as a phenol (B47542), naphthol, or another aniline derivative. The electrophilic diazonium ion attacks the electron-rich ring of the coupling component to form the stable azo linkage.

The specific color of the resulting azo dye is determined by the electronic properties of the substituents on both the diazonium salt precursor and the coupling component. The presence of the chloro and nitro groups on the this compound moiety would influence the final color of the dye. Disperse azo dyes have been synthesized using related compounds like 3-chloroaniline. orientjchem.org

Isocyanates are a class of compounds containing the functional group -N=C=O. They are highly reactive intermediates used in the production of polyurethanes, pesticides, and pharmaceuticals. A common method for preparing isocyanates is the phosgenation of a primary amine.

This compound can serve as a precursor for the corresponding isocyanate, 1-chloro-3-isocyanato-5-nitrobenzene. The synthesis involves the reaction of the primary amino group with phosgene (COCl₂) or a phosgene equivalent, such as triphosgene. googleapis.comgoogle.com The reaction typically proceeds by first forming a carbamoyl (B1232498) chloride, which then eliminates hydrogen chloride upon heating to yield the isocyanate. orgsyn.org The reaction is often carried out in an inert solvent. google.com The resulting isocyanate retains the chloro and nitro substituents, making it a useful building block for further chemical synthesis.

Advanced Spectroscopic and Crystallographic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled insight into the molecular framework of 3-Chloro-5-nitroaniline by probing the magnetic properties of its atomic nuclei.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound in a suitable solvent, such as deuterochloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), reveals the chemical environment of the protons on the aromatic ring and the amino group. The electron-withdrawing nature of the nitro (NO₂) and chloro (Cl) groups significantly influences the chemical shifts of the aromatic protons, causing them to appear at lower field (higher ppm values) compared to unsubstituted aniline (B41778).

The aromatic region of the spectrum is expected to display three distinct signals corresponding to the protons at positions 2, 4, and 6 of the benzene (B151609) ring. The coupling patterns (singlet, doublet, triplet) and coupling constants (J-values) between these protons provide critical information for their unambiguous assignment. The two protons of the amino (-NH₂) group typically appear as a broad singlet, the chemical shift of which can be solvent and concentration-dependent.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-2 | 7.5 - 7.8 | t | ~2.0 |

| H-4 | 7.3 - 7.6 | t | ~2.0 |

| H-6 | 7.0 - 7.3 | t | ~2.0 |

| -NH₂ | 4.0 - 6.0 | br s | - |

Note: These are estimated values based on the analysis of similar compounds and general principles of NMR spectroscopy. Actual experimental values may vary.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, six distinct signals are expected, corresponding to the six carbon atoms of the benzene ring. The chemical shifts of these carbons are influenced by the attached substituents.

The carbons directly bonded to the electronegative chlorine (C-3) and the nitro group (C-5) are expected to be significantly deshielded. The carbon atom attached to the amino group (C-1) will also experience a characteristic shift. The remaining aromatic carbons (C-2, C-4, C-6) will resonate at chemical shifts influenced by the cumulative electronic effects of the substituents. As with ¹H NMR, definitive experimental data for this compound is not present in the search results, but data from isomers like 2-chloro-5-nitroaniline (B146338) (¹³C NMR in CDCl₃: δ 147.60, 143.78, 130.07, 125.40, 113.47, 109.87) and 4-chloro-3-nitroaniline (B51477) (¹³C NMR in CDCl₃: δ 148.34, 145.99, 132.28, 119.38, 114.96, 110.94) can be used for comparative purposes.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C-1 (-NH₂) | 145 - 150 |

| C-2 | 110 - 115 |

| C-3 (-Cl) | 133 - 138 |

| C-4 | 118 - 123 |

| C-5 (-NO₂) | 148 - 152 |

| C-6 | 108 - 113 |

Note: These are estimated values based on the analysis of similar compounds and general principles of NMR spectroscopy. Actual experimental values may vary.

Advanced NMR Techniques for Structural Elucidation (e.g., 2D NMR)

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling relationships between the aromatic protons. Cross-peaks would be observed between adjacent (vicinal) protons, aiding in the assignment of the H-2, H-4, and H-6 signals.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. Each CH group in the aromatic ring would produce a cross-peak, allowing for the direct assignment of a proton's chemical shift to its attached carbon's chemical shift.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons that are two or three bonds apart. This is particularly useful for identifying the connectivity of quaternary carbons (those without attached protons), such as C-1, C-3, and C-5, to the aromatic protons. For example, correlations from H-2 and H-6 to C-1, C-3, and C-5 would be expected, confirming the substitution pattern.

While specific 2D NMR data for this compound was not found, the application of these techniques is a standard and powerful method for the complete structural elucidation of such molecules.

Infrared (IR) and Raman Spectroscopy

Fourier-Transform Infrared (FT-IR) Spectroscopy for Vibrational Mode Analysis

The FT-IR spectrum of this compound is characterized by absorption bands corresponding to the stretching and bending vibrations of its constituent bonds. Key functional group vibrations include:

N-H Stretching: The amino group typically shows two distinct bands in the region of 3300-3500 cm⁻¹, corresponding to the asymmetric and symmetric stretching vibrations of the N-H bonds.

N-O Stretching: The nitro group exhibits strong, characteristic absorption bands for its asymmetric and symmetric stretching vibrations, typically found around 1500-1560 cm⁻¹ and 1335-1385 cm⁻¹, respectively.

C-N Stretching: The stretching vibration of the aromatic carbon-nitrogen bond is expected in the 1250-1360 cm⁻¹ region.

C-Cl Stretching: The carbon-chlorine stretching vibration for an aromatic chloride typically appears as a strong band in the 600-800 cm⁻¹ range.

Aromatic C-H and C=C Vibrations: Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹. The C=C stretching vibrations within the benzene ring give rise to a series of bands in the 1450-1600 cm⁻¹ region. Out-of-plane C-H bending vibrations, which are indicative of the substitution pattern, are expected in the 675-900 cm⁻¹ range.

Table 3: Expected FT-IR Vibrational Modes for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|

| N-H Asymmetric Stretch | 3400 - 3500 |

| N-H Symmetric Stretch | 3300 - 3400 |

| Aromatic C-H Stretch | 3000 - 3100 |

| C=C Aromatic Stretch | 1450 - 1600 |

| NO₂ Asymmetric Stretch | 1500 - 1560 |

| NO₂ Symmetric Stretch | 1335 - 1385 |

| C-N Stretch | 1250 - 1360 |

| C-Cl Stretch | 600 - 800 |

| Aromatic C-H Out-of-plane Bend | 675 - 900 |

Note: These are general ranges and the exact peak positions can be influenced by the solid-state packing or solvent effects.

Raman Spectroscopy for Vibrational Signatures

Raman spectroscopy provides complementary information to FT-IR. While FT-IR is based on the absorption of infrared radiation, Raman spectroscopy involves the inelastic scattering of monochromatic light. The selection rules for the two techniques differ, meaning that some vibrational modes may be strong in Raman and weak or absent in IR, and vice versa.

For this compound, the symmetric vibrations of the nitro group and the vibrations of the aromatic ring are often strong in the Raman spectrum. The C-Cl stretching vibration is also typically Raman active. The combination of FT-IR and Raman data allows for a more complete assignment of the fundamental vibrational modes of the molecule, providing a detailed vibrational signature that is useful for identification and structural analysis.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a fundamental technique used to study the electronic absorption properties of molecules. When a molecule absorbs ultraviolet or visible light, its electrons are promoted from a ground electronic state to a higher-energy excited state. The specific wavelengths of light absorbed are characteristic of the molecule's structure, particularly the nature of its chromophores—the parts of the molecule that absorb light.

The UV-Vis absorption spectrum of this compound is dictated by its distinct chromophoric system. This system consists of a benzene ring substituted with an electron-donating amino (-NH₂) group and two electron-withdrawing groups: a nitro (-NO₂) group and a chlorine (-Cl) atom. The interaction between these groups, mediated by the π-electron system of the benzene ring, gives rise to characteristic electronic transitions, typically π → π* and n → π* transitions.

A detailed analysis of its UV-Vis spectrum would reveal specific absorption maxima (λmax), which correspond to these electronic transitions. The intensity of these absorptions provides information about the probability of the transitions. However, specific experimental data detailing the λmax values and molar absorptivity for this compound is not available in the surveyed scientific literature. Such data, if available, would be crucial for understanding the influence of the substituent positions on the intramolecular charge-transfer characteristics of the molecule.

Fluorescence spectroscopy measures the emission of light from a substance that has absorbed light. This phenomenon occurs when a molecule in an excited electronic state returns to its ground state by emitting a photon. Many aromatic compounds, particularly those with rigid structures, exhibit fluorescence. However, nitroaromatic compounds often show weak fluorescence or none at all, a phenomenon known as fluorescence quenching, where the excited state energy is dissipated through non-radiative pathways.

A fluorescence spectroscopic study of this compound would determine its emission spectrum, quantum yield, and fluorescence lifetime. This information would clarify the de-excitation pathways of its excited states. Despite the general importance of this technique, specific research findings on the fluorescence properties of this compound have not been reported in the available literature.

X-ray Diffraction (XRD) Analysis

X-ray diffraction is the definitive method for determining the atomic and molecular structure of a crystal. By analyzing the diffraction pattern of X-rays scattered by the crystalline solid, one can deduce the arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and intermolecular interactions.

Single crystal X-ray diffraction provides the most precise and unambiguous determination of a molecule's three-dimensional structure in the solid state. This analysis would yield detailed crystallographic data for this compound, such as its crystal system, space group, and unit cell dimensions. This structural information is fundamental to understanding its physical properties and intermolecular interactions, like hydrogen bonding.

A comprehensive search of scientific databases did not yield a published crystal structure for this compound. Therefore, specific data on its lattice parameters and atomic coordinates are not available. For context, detailed crystallographic studies have been conducted on its isomer, 2-chloro-5-nitroaniline, but these findings cannot be extrapolated to the 3-chloro-5-nitro isomer due to differences in molecular symmetry and packing.

Table 1: Hypothetical Data Table for Single Crystal XRD of this compound This table is for illustrative purposes only, as experimental data is not available.

| Parameter | Value |

|---|---|

| Crystal System | Not Determined |

| Space Group | Not Determined |

| a (Å) | Not Determined |

| b (Å) | Not Determined |

| c (Å) | Not Determined |

| α (°) | Not Determined |

| β (°) | Not Determined |

| γ (°) | Not Determined |

| Volume (ų) | Not Determined |

Powder X-ray diffraction (PXRD) is used to identify crystalline phases and analyze the purity of a polycrystalline sample. The resulting diffractogram, a plot of diffraction intensity versus the diffraction angle (2θ), serves as a unique "fingerprint" for a specific crystalline solid. While single crystal XRD provides the fundamental structure, PXRD is essential for routine characterization and quality control of bulk materials.

As no single crystal structure data is available for this compound, a reference powder diffraction pattern has not been established. Published experimental PXRD patterns specifically for this compound could not be located in the scientific literature.

Thermal Analysis Techniques

Thermal analysis comprises a group of techniques in which a physical property of a substance is measured as a function of temperature while the substance is subjected to a controlled temperature program. Techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are commonly used to investigate thermal stability, decomposition, and phase transitions.

A TGA analysis of this compound would provide information on its decomposition temperature and thermal stability. A DSC analysis would identify temperatures of phase transitions, such as melting, and measure the enthalpy changes associated with these processes. A thorough literature search did not reveal any specific TGA or DSC data for this compound.

Table 2: Hypothetical Thermal Analysis Data for this compound This table is for illustrative purposes only, as experimental data is not available.

| Analysis Type | Parameter | Value |

|---|---|---|

| TGA | Onset of Decomposition | Not Determined |

| DSC | Melting Point (Tm) | Not Determined |

Differential Scanning Calorimetry (DSC)

Table 1: DSC Data for a Related Isomer, 2-Chloro-5-nitroaniline

| Parameter | Value |

| Onset Temperature | 110 °C |

| Peak Temperature | Not Specified |

| Enthalpy of Fusion | Not Specified |

| Note: This data is for 2-chloro-5-nitroaniline and serves as an estimate for the thermal behavior of this compound. |

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is used to determine the thermal stability and composition of a material. Similar to the DSC data, specific TGA data for this compound is scarce. However, studies on the isomer 2-chloro-5-nitroaniline indicate that the compound is thermally stable up to its melting point, beyond which decomposition begins. The TGA curve for 2-chloro-5-nitroaniline would show a significant mass loss corresponding to its decomposition.

Table 2: TGA Data for a Related Isomer, 2-Chloro-5-nitroaniline

| Parameter | Value |

| Decomposition Onset | Above 110 °C |

| Major Decomposition Steps | Not Specified |

| Residue at high temperature | Not Specified |

| Note: This data is for 2-chloro-5-nitroaniline and is indicative of the expected thermal stability of this compound. |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is a powerful tool for determining the molecular weight and elucidating the structure of a compound through its fragmentation pattern.

The molecular weight of this compound (C₆H₅ClN₂O₂) is 172.57 g/mol . nih.gov In mass spectrometry, the molecular ion peak (M+) would be observed at m/z 172, with a characteristic M+2 peak at m/z 174 due to the presence of the chlorine-37 isotope, with an intensity ratio of approximately 3:1.

The fragmentation of this compound is influenced by the presence of the chloro, nitro, and aniline functional groups. Key fragmentation pathways for nitroaromatic compounds include the loss of NO₂, O, and NO. For chloro-substituted aromatic compounds, the loss of the chlorine radical or HCl is a common fragmentation pathway.

Table 3: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Proposed Fragment Ion | Formula of Fragment |

| 172/174 | Molecular ion [M]+ | [C₆H₅ClN₂O₂]+ |

| 142/144 | [M - NO]+ | [C₆H₅ClNO]+ |

| 126/128 | [M - NO₂]+ | [C₆H₅ClN]+ |

| 91 | [C₆H₅N]+ | [C₆H₅N]+ |

| 77 | [C₆H₅]+ | [C₆H₅]+ |

This predicted fragmentation pattern provides a basis for the structural confirmation of this compound in a mass spectrometry experiment.

Computational Chemistry and Molecular Modeling of 3 Chloro 5 Nitroaniline

Density Functional Theory (DFT) Studies

Molecular Geometry Optimization

Without specific research on 3-Chloro-5-nitroaniline, a detailed table of optimized geometrical parameters (bond lengths, bond angles, and dihedral angles) cannot be provided. Such a study would typically involve using a specific level of theory (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)) to find the lowest energy conformation of the molecule.

Electronic Structure Analysis (HOMO-LUMO Gaps, Molecular Orbitals)

An analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial for understanding a molecule's chemical reactivity and electronic transitions. The energy gap between these orbitals provides information about the molecule's stability. For related nitroaniline compounds, these studies have been performed, but the specific HOMO-LUMO gap and orbital distributions for this compound have not been reported.

Vibrational Spectra Simulations and Scaling Factor Application

Theoretical vibrational analysis using DFT can predict the infrared and Raman spectra of a molecule. These theoretical spectra are often scaled to better match experimental data. While experimental spectra for this compound may exist, a comprehensive theoretical vibrational analysis with mode assignments is not documented in research literature.

Non-Linear Optical (NLO) Activity Prediction

Substituted nitroanilines are known for their potential NLO properties. Computational methods can predict the first-order hyperpolarizability (β), a key indicator of NLO activity. Studies on other isomers have shown significant NLO potential, but a specific prediction for this compound is not available.

Global Chemical Reactivity Parameters Derivation

From the HOMO and LUMO energies, various global chemical reactivity parameters such as electronegativity (χ), chemical hardness (η), and global softness (S) can be calculated. These parameters help in understanding the reactive nature of the molecule. The absence of HOMO-LUMO energy data for this compound precludes the derivation of these parameters.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations could provide insights into the behavior of this compound in different environments over time, for instance, in a solvent or as part of a larger system. This would be valuable for understanding its interactions and transport properties. However, there are no published MD simulation studies specifically focused on this compound.

The lack of dedicated computational studies on this compound highlights an opportunity for future research to fill this knowledge gap and provide a deeper understanding of its chemical and physical properties.

Table 1: Crystal Data and Structure Refinement for 2-Chloro-5-nitroaniline (B146338)

| Parameter | Value |

| Crystal Data | |

| Chemical formula | C₆H₅ClN₂O₂ |

| Molar Mass | 172.57 g/mol |

| Crystal system | Monoclinic |

| Space group | P2₁/n |

| a, b, c (Å) | 13.6233 (10), 3.7445 (3), 13.6420 (9) |

| β (°) | 91.768 (5) |

| Volume (ų) | 695.58 (9) |

| Z | 4 |

| Data Collection | |

| Radiation type | Mo Kα |

| Temperature (K) | 173 |

| Measured reflections | 5108 |

| Independent reflections | 1300 |

| Refinement | |

| R[F² > 2σ(F²)] | 0.023 |

| wR(F²) | 0.061 |

| Goodness-of-fit (S) | 1.06 |

| Data sourced from studies on the isomer 2-chloro-5-nitroaniline. nih.gov |

Solvent Effects on Molecular Behavior

The behavior of nitroaniline compounds is significantly influenced by the surrounding solvent, a phenomenon known as solvatochromism. Studies on the related compound p-nitroaniline demonstrate that shifts in its electronic states can be used to measure solute-solvent interactions. researchgate.net The use of hybrid quantum mechanics/molecular mechanics techniques, such as the configuration interaction singles with perturbative doubles (CIS(D)) method for the solute and the effective fragment potential (EFP) method for the solvent, can accurately predict these shifts. researchgate.net For instance, such models have successfully predicted the red solvatochromic shift of the charge-transfer π → π* state of p-nitroaniline in polar solvents like water. researchgate.net

The solubility of these compounds is also a key aspect of solvent effects. For the isomer 2-chloro-5-nitroaniline, solubility has been experimentally measured in twelve different pure solvents. researchgate.net At any given temperature, the mole fraction solubility was found to decrease in the following order: N-methylpyrrolidone (NMP) > acetone (B3395972) > 2-butanone (B6335102) > 1,4-dioxane (B91453) > ethyl acetate (B1210297) > acetonitrile (B52724) > toluene (B28343) > ethanol (B145695) > n-propanol > methanol (B129727) > 1-butanol (B46404) > isopropanol. researchgate.net This data indicates that the interactions between the solute and various solvents significantly alter its solubility, a critical factor for its application in synthesis and other processes. researchgate.net

Protein-Ligand Interaction Simulations (Molecular Docking)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. thebioscan.com This method is crucial for understanding the potential biological activity of compounds like this compound. While direct docking studies on this compound are not widely published, research on its derivatives and parent structures provides valuable insights.

For example, a study involving 3-chloroaniline, the parent amine without the nitro group, investigated its interaction with the Estrogen Receptor (β) in the MCF-7 breast cancer cell line. thebioscan.com In other research, various derivatives of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-4-nitrobenzamide were synthesized and subjected to molecular docking simulations to evaluate their potential as antidiabetic agents. researchgate.net These simulations revealed that the compounds interact with active site residues through a combination of hydrogen bonding, electrostatic, and hydrophobic interactions. researchgate.net Similarly, docking studies of other complex chloro-nitro-phenyl derivatives against the PPAR-γ protein target showed significant binding affinity, with docking scores comparable to or better than the standard drug Pioglitazone. manipal.edu These studies underscore the utility of molecular docking in identifying potential protein targets and elucidating the specific interactions that drive binding affinity for this class of compounds. researchgate.netmanipal.edu

Table 2: Example Docking Scores of Thiazolidinone Derivatives Against PPAR-γ

| Compound | Docking Score (kcal/mol) |

| T11 | -7.953 |

| T24 | -7.973 |

| T25 | -8.212 |

| Pioglitazone (Standard) | -7.367 |

| Data from a study on derivatives containing a chloro-nitrophenyl moiety. manipal.edu |

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational method that aims to establish a mathematical relationship between the chemical structure of a compound and its biological activity. chalcogen.ro This approach is essential for predicting the activity of new compounds and optimizing existing ones.

Correlation of Structural Descriptors with Biological Activity

The biological activity of aniline (B41778) and phenol (B47542) derivatives has been successfully correlated with various quantum chemical descriptors using QSAR models. imist.manih.gov These descriptors quantify specific molecular properties. Key descriptors include:

E(HOMO): The energy of the Highest Occupied Molecular Orbital, which relates to the molecule's ability to donate electrons. imist.ma

E(LUMO): The energy of the Lowest Unoccupied Molecular Orbital, indicating the ability to accept electrons. imist.ma

Energy Gap (ΔE): The difference between LUMO and HOMO energies, which is related to chemical reactivity. imist.ma

In one study modeling the skin sensitization potential of various anilines and phenols, a direct correlation was found between the compound's allergenicity and the energy of its HOMO. nih.gov The resulting model was expressed as: Predicted Value (P) = 15.30 * ε(HOMO) + 5.08, where a P value greater than 0.50 predicts the compound to be a sensitizer. nih.gov This demonstrates that higher HOMO energy, corresponding to greater ease of oxidation, leads to a higher potential for skin sensitization. nih.gov Another QSAR study correlated such descriptors with the toxicity of phenols and anilines towards the algae Chlorella vulgaris. imist.ma

Predictive Modeling for Derivatives

Once a QSAR model is developed and validated, it can be used to predict the biological activity of novel, yet-to-be-synthesized derivatives. crpsonline.comkfupm.edu.sa This predictive capability is a cornerstone of modern drug design and materials science, as it allows researchers to prioritize the synthesis of the most promising candidates.

Various statistical methods are employed to build these predictive models, including Multiple Linear Regression (MLR) and more complex methods like Artificial Neural Networks (ANN). kfupm.edu.sanih.gov For example, QSAR models have been developed for pyridazine (B1198779) derivatives to predict their efficacy as corrosion inhibitors. kfupm.edu.sa After establishing a reliable model based on known compounds, researchers designed five new pyridazine compounds and used the model to predict their improved performance. kfupm.edu.sa This predictive power has also been applied to forecast the toxicity of complex quinoline (B57606) derivatives and the antimicrobial behavior of benzimidazole (B57391) compounds. chalcogen.rocrpsonline.com By analyzing the QSAR equations, researchers can identify which structural features are most influential, thereby guiding the design of derivatives with enhanced activity. chalcogen.ro

Applications in Medicinal Chemistry and Biological Research

Precursor in Pharmaceutical Synthesis

3-Chloro-5-nitroaniline is a key starting material in the synthesis of various pharmaceutical intermediates. For instance, it is used in the preparation of N-(3-chloro-5-nitrophenyl)cyclopropanesulfonamide, a crucial intermediate in the development of RNA helicase DHX9 inhibitors google.com. The synthesis involves reacting this compound with cyclopropanesulfonyl chloride in pyridine (B92270) google.com. This highlights the compound's role as a fundamental building block in creating more complex molecules with therapeutic potential.

Furthermore, this compound can be synthesized from 1-chloro-3,5-dinitrobenzene (B1328920) through a selective reduction process chemicalbook.comchemicalbook.com. This process typically involves reacting 1-chloro-3,5-dinitrobenzene with ammonium (B1175870) sulfide (B99878) in a mixed solvent system of ethanol (B145695) and water, followed by purification to yield this compound as an orange powder chemicalbook.comchemicalbook.com. This accessibility as a synthetic precursor enhances its utility in pharmaceutical research and development.

Development of Lead Compounds for Drug Discovery

The structural framework of this compound is a valuable starting point for the development of lead compounds in drug discovery. A lead compound is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful, but may still have suboptimal structure that requires modification to fit better to the target. Medicinal chemists often use scaffolds like this compound to generate libraries of related compounds for screening against various biological targets.

The process of lead compound development involves iterative cycles of synthesis and biological testing to optimize the desired activity and pharmacokinetic properties nih.gov. The presence of the chloro and nitro groups on the aniline (B41778) ring provides reactive sites for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR). This enables researchers to fine-tune the molecular properties of the derivatives to enhance their efficacy and selectivity for a specific biological target.

Investigation of Biological Activity of this compound Derivatives

Derivatives of this compound have been investigated for a wide range of biological activities, demonstrating the versatility of this chemical scaffold in generating compounds with therapeutic potential.

While direct studies on the antimicrobial activity of this compound itself are not extensively documented in the provided search results, the broader class of nitroaniline derivatives has been explored for such properties. For example, Ciminalum, a p-nitro-α-chlorocinnamic aldehyde, which shares some structural motifs with potential derivatives of this compound, has been recognized as an active antimicrobial agent against both Gram-positive and Gram-negative microorganisms nih.gov. This suggests that derivatives of this compound could be synthesized and evaluated for their potential as antimicrobial agents.

Derivatives of nitroanilines have shown significant promise as anticancer agents. For instance, water-soluble nitroaniline mustards have been developed as hypoxia-selective cytotoxic agents, which are activated under the low-oxygen conditions characteristic of solid tumors nih.gov. These compounds work by reductive metabolism of the nitro group to a more electron-donating hydroxylamine (B1172632) or amine, which in turn activates the nitrogen mustard for cytotoxic action nih.gov.

Specifically, carboxamides of 2,4-dinitroaniline mustard have demonstrated significant selective toxicity to hypoxic cancer cells nih.gov. One of the most selective compounds, 5-[N,N-bis(2-chloroethyl)amino]-2,4-dinitrobenzamide, showed a 60- to 70-fold greater toxicity for hypoxic cells compared to aerobic cells nih.gov. The functionalization of quinoline (B57606) derivatives with nitro groups has also been shown to increase their cytotoxicity against cancer cell lines brieflands.com. Furthermore, indole-based compounds with a (3-chloro-2-nitrobenzene)sulfonyl group have exhibited a significant increase in potency against cancer cells through apoptotic effects mdpi.com. These findings underscore the potential of incorporating the this compound moiety into larger molecules to develop novel and effective anticancer drugs.

| Compound Class | Cancer Cell Line(s) | Observed Effect |

| Nitroaniline Mustards | Chinese Hamster Cell Lines (UV4) | Selective cytotoxicity under hypoxic conditions nih.gov |

| 5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones | NCI-60 panel, AGS, DLD-1, MCF-7, MDA-MB-231 | Antimitotic activity, cytotoxicity nih.gov |

| (S)-5-Chloro-3-((3,5-dimethylphenyl) sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2- yl)-1H-indole-2-carboxamide | HCT116 (colon cancer) | Inhibition of cell growth uniroma1.it |

| Synthetic β-nitrostyrene derivative (CYT-Rx20) | MCF-7, MDA-MB-231, ZR75-1 (breast cancer) | Cell cycle arrest, induction of apoptosis and autophagy nih.gov |

Derivatives of this compound have been instrumental in the development of potent and selective enzyme inhibitors.

DHX9 Inhibitors:

The RNA/DNA helicase DHX9 has been identified as a promising target for cancer therapy, particularly in microsatellite instable colorectal cancers acs.orggoogle.com. This compound has been used as a key building block in the synthesis of a series of DHX9 inhibitors acs.org. For example, in the synthesis of the potent DHX9 inhibitor ATX968, this compound is coupled with 4-bromothiophene-2-carboxylate, followed by further chemical modifications acs.org. X-ray crystallography studies have confirmed that these inhibitors bind to a distinct allosteric pocket of DHX9, away from the ATP binding site, and establish a hydrogen bond network through their 1,3-amidosulfonamide core acs.org.

| Compound | Target Enzyme | Assay | IC50 / EC50 |

| Compound 22 | DHX9 | ATPase Assay | EC50 = 0.041 µM |

| Compound 22 | DHX9 | Unwinding Assay | IC50 = 0.440 µM |

| Compound 22 | DHX9 | circBRIP1 Assay | EC50 = 9.04 µM |

HIV-1 Reverse Transcriptase Inhibitors:

The reverse transcriptase (RT) enzyme is essential for the replication of the human immunodeficiency virus type 1 (HIV-1) and is a major target for antiretroviral drugs mdpi.commdpi.com. The class of non-nucleoside reverse transcriptase inhibitors (NNRTIs) binds to an allosteric site on the enzyme, inducing a conformational change that inhibits its function mdpi.comnih.gov.

Several alpha-anilinophenylacetamide (α-APA) derivatives have been identified as potent inhibitors of HIV-1 replication nih.gov. While the direct use of this compound is not specified in the synthesis of all α-APA derivatives, the aniline scaffold is central to their structure and activity. For instance, the α-APA derivative R 89439 demonstrated an IC50 of 13 nM against HIV-1 in MT-4 cells nih.gov. These inhibitors are highly selective for HIV-1 RT and are not active against HIV-2 RT nih.gov. The development of such compounds highlights the importance of the aniline core in designing effective enzyme inhibitors.

The biological activity of this compound derivatives is often governed by their specific interactions with biomolecular targets, with hydrogen bonding playing a crucial role. The amino and nitro groups of the aniline ring are capable of acting as hydrogen bond donors and acceptors, respectively, facilitating the binding of these molecules to the active sites of enzymes and receptors.

In the case of DHX9 inhibitors derived from this compound, X-ray crystallography has revealed that the 1,3-amidosulfonamide core of these molecules forms a key hydrogen bond network within the binding pocket of the enzyme acs.org. This interaction is critical for the high-affinity binding and inhibitory activity of these compounds. Similarly, studies on substituted nitroanilines have shown that intermolecular N—H···O hydrogen bonds can link molecules into stable networks, a principle that also applies to their interactions with biological macromolecules nih.govresearchgate.net. The electronic properties of substituents on the aniline ring can influence the strength of these hydrogen bonds, thereby modulating the biological activity of the molecule cdnsciencepub.com.

Mechanism of Action of Biologically Active Derivatives

Redox Reactions involving the Nitro Group

A predominant mechanism of action for many nitroaromatic compounds, including derivatives of this compound, is mediated by the enzymatic reduction of the nitro group (NO₂) within cells. nih.govresearchgate.net This process is crucial for their cytotoxic effects against microorganisms and parasites. nih.govresearchgate.net

The bioactivation of the nitro group can proceed through two main pathways:

One-Electron Reduction: This pathway produces an unstable nitro radical anion. nih.gov In an aerobic environment, this radical can transfer its electron to molecular oxygen, regenerating the parent nitro compound and producing a superoxide anion radical (O₂⁻). This process, known as "futile cycling," leads to the generation of reactive oxygen species (ROS), which can cause significant cellular damage to lipids, proteins, and DNA. nih.gov

Two-Electron Reduction: This pathway involves a sequential reduction of the nitro group to nitroso (R-NO) and hydroxylamine (R-NHOH) intermediates, ultimately leading to the corresponding amine (R-NH₂). nih.gov The highly reactive nitroso and hydroxylamine intermediates can covalently bind to cellular macromolecules, including DNA, leading to nuclear damage and cell death. nih.govnih.gov

These redox reactions are often catalyzed by nitroreductase enzymes found in various biological systems. nih.gov The capacity of these derivatives to undergo such redox cycling is fundamental to their biological activity, particularly their antimicrobial and antiparasitic properties. nih.govresearchgate.net

| Redox Step | Reactant | Product(s) | Biological Significance |

| Initial Reduction (One-Electron) | R-NO₂ | R-NO₂⁻ (Nitro radical anion) | Formation of a highly reactive radical species. nih.gov |

| Futile Cycling (Aerobic) | R-NO₂⁻ + O₂ | R-NO₂ + O₂⁻ (Superoxide anion) | Generation of Reactive Oxygen Species (ROS), leading to oxidative stress. nih.gov |

| Sequential Reduction (Two-Electron) | R-NO₂ | R-NO (Nitroso intermediate) | Formation of a reactive intermediate capable of binding to biomolecules. nih.gov |

| Further Reduction | R-NO | R-NHOH (Hydroxylamine intermediate) | A further reactive species that can cause cellular damage. nih.gov |

| Final Product | R-NHOH | R-NH₂ (Amine) | A stable, less toxic final product. wikipedia.org |

Binding Interactions with Cellular Components

Beyond covalent modifications resulting from redox reactions, the biological activity of this compound derivatives is also governed by non-covalent binding interactions with cellular targets like enzymes and nucleic acids. The nitro group plays a significant role in this context as well.